molecular formula C10H9BrN2O2 B6617193 1-(4-bromophenyl)-1,3-diazinane-2,4-dione CAS No. 90772-28-4

1-(4-bromophenyl)-1,3-diazinane-2,4-dione

Cat. No.: B6617193
CAS No.: 90772-28-4
M. Wt: 269.09 g/mol
InChI Key: QBQRRWPLTOBGST-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring (a six-membered ring with two nitrogen atoms) substituted with two ketone groups at positions 2 and 2. The 4-bromophenyl group is attached to the nitrogen at position 1 of the diazinane core. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom and the aromatic phenyl ring. The compound is of interest in medicinal chemistry and materials science, particularly as a scaffold for developing bioactive molecules or functional materials .

Properties

IUPAC Name

1-(4-bromophenyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQRRWPLTOBGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 4-bromobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diazinane ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₀BrN₂O₂ (based on structural analogs in and ).
  • CAS Number: Not directly listed in the evidence, but analogs like 6-(4-bromophenyl)-1,3-diazinane-2,4-dione (CAS: 109273-56-5) suggest commercial availability .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The diazinane-2,4-dione core allows diverse substitutions, enabling comparisons based on substituent position, halogenation, and functional groups. Below is a detailed analysis:

1-Phenyl-1,3-diazinane-2,4-dione

  • Structure : Lacks bromine; phenyl group directly attached to the diazinane nitrogen.
  • Molecular Weight : 190.2 g/mol .
  • Key Differences :
    • The absence of bromine reduces molecular weight and alters electronic properties.
    • Exhibits lower steric hindrance compared to brominated analogs.
  • Applications : Used as a reference compound in structure-activity relationship (SAR) studies .

1-(4-Iodophenyl)-1,3-diazinane-2,4-dione

  • Structure : Iodine replaces bromine at the para position of the phenyl ring.
  • Molecular Weight : 316.10 g/mol .
  • Key Differences: Heavier halogen (iodine vs. bromine) increases molecular weight and polarizability. Potential differences in receptor binding due to larger atomic radius and weaker C–I bond reactivity .

1-(3-Amino-5-bromophenyl)-1,3-diazinane-2,4-dione Hydrochloride

  • Structure: Features an amino group at the meta position and bromine at the para position of the phenyl ring.
  • Molecular Weight : 320.58 g/mol (including HCl) .
  • Key Differences: Amino group introduces hydrogen-bonding capability, enhancing solubility and interaction with biological targets.

1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione

  • Structure : Replaces phenyl with a thiophene ring.
  • Molecular Weight : 196.23 g/mol .
  • Key Differences :
    • Thiophene’s sulfur atom contributes to π-electron delocalization, altering electronic properties.
    • Lower molecular weight and distinct solubility profile compared to brominated analogs .

Physicochemical and Crystallographic Properties

Crystallographic Data

  • 3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)tetrazol-5-yl]imidazolidine-2,4-dione (): Monoclinic crystal system (space group C2/c). Unit cell dimensions: a = 27.9412 Å, b = 8.8675 Å, c = 19.6581 Å, β = 112.500° . Relevance: Demonstrates how bulky substituents (e.g., tetrazole groups) influence crystal packing and stability.

Solubility and Stability

  • Brominated analogs (e.g., 1-(4-bromophenyl)) are less water-soluble than non-halogenated analogs (e.g., 1-phenyl) due to increased hydrophobicity .
  • Hydrochloride salts (e.g., ) enhance solubility in polar solvents .

Biological Activity

1-(4-Bromophenyl)-1,3-diazinane-2,4-dione is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through reactions involving thiobarbituric acid and 4-bromobenzaldehyde, leading to derivatives that exhibit various pharmacological activities. The synthesis typically involves a one-pot reaction with ureas or thioureas in the presence of trialkyl ortho-formates in acetic acid, yielding several bioactive derivatives .

Antibacterial Activity

Research indicates that derivatives of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione possess significant antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, although specific potency levels can vary based on structural modifications .

Antioxidant Activity

The antioxidant potential of these compounds was evaluated using the DPPH assay. However, the results indicated that most synthesized derivatives did not exhibit promising antioxidant activity. This suggests that while some structural modifications may enhance activity, many do not significantly contribute to this property .

Anticancer Activity

In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives of 1-(4-bromophenyl)-1,3-diazinane-2,4-dione exhibit cytotoxic effects. Notably, one derivative showed a notable reduction in cell viability, indicating potential as an anticancer agent. However, further investigation is needed to fully understand the mechanisms involved and to optimize these compounds for therapeutic use .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism linked to gout disease. Some derivatives showed insignificant inhibitory activity; however, one derivative exhibited up to 60% inhibition at a concentration of 30 µM. This highlights the potential for these compounds in treating conditions associated with elevated uric acid levels .

Case Studies

A study focused on synthesizing various diazinane derivatives revealed their potential in drug development. The research involved detailed characterization through IR spectroscopy and NMR techniques to confirm structural integrity and assess biological activity. The findings suggested that modifications at the C5 position of the pyrimidine ring could enhance antibacterial and anticancer properties .

Comparative Analysis of Biological Activities

Activity Type Activity Level Notable Derivative Remarks
AntibacterialSignificantVarious derivativesEffective against multiple bacterial strains
AntioxidantInsignificantNoneMost derivatives did not show promising activity
AnticancerModerateSpecific MCF-7 derivativeReduced cell viability observed
Xanthine Oxidase InhibitionLow to ModerateOne derivative (60% inhibition)Potential for gout treatment

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